7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds like “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives” has been reported . They were synthesized via a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies . For instance, the structure of “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives” was analyzed using PMR spectrum .
Chemical Reactions Analysis
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been described as selective TYK2/JAK1 inhibitors . The structure–activity relationship was explored through the introduction of spirocyclic scaffolds .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “Spiro[4.5]decan-7-one, 1,8-dimethyl-8,9-epoxy-4-isopropyl-” have been reported .
Scientific Research Applications
Role in Pheromone Synthesis and Insect Communication
7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one and its derivatives, known as spiroacetals, are significant in the realm of entomology. Spiroacetals are integral components of insect secretions, particularly pheromones, facilitating crucial communication among species. For instance, certain spiroacetals function as aggregation pheromones in bark beetles or as repellents in other insect species. The study by Francke and Kitching (2001) extensively discusses the structures, distribution, and biosynthetic pathways of these compounds, emphasizing their ecological significance in insect behavior and interaction (Francke & Kitching, 2001).
Synthesis and Structural Analysis
The versatility of this compound as a bifunctional synthetic intermediate is well-documented. It serves as a crucial precursor in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Notably, Feng-bao (2006) elaborates on the optimized synthetic processes for this compound, underlining its industrial significance (Zhang Feng-bao, 2006). Additionally, the work by Josef et al. (2006) provides insight into the structural determination of specific isomers derived from this compound, underscoring the compound's relevance in structural and synthetic chemistry (K. Josef et al., 2006).
Application in Material Science
In the context of material science, derivatives of this compound find application in the development of novel materials. For example, Kurniawan et al. (2017) explore the synthesis of novel compounds from oleic acid, potentially serving as biolubricants, indicating the compound's utility in developing sustainable and environmentally friendly materials (Y. S. Kurniawan et al., 2017).
Crystallography and Structural Studies
The compound and its derivatives also play a pivotal role in crystallography and structural studies. Jiang and Zeng (2016) present the synthesis and crystal structure analysis of oxaspirocyclic compounds, providing valuable insights into molecular interactions and structural configurations (Jinhe Jiang & Wulan Zeng, 2016).
Mechanism of Action
Future Directions
Future research directions could include further structural modifications to develop potential imaging agents for σ1 receptors , and the development of selective dual TYK2/JAK inhibitors as clinical candidates . Additionally, Pd-catalyzed decarboxylative strategies for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones have been reported, suggesting potential future directions for the synthesis of related compounds .
properties
IUPAC Name |
7-(hydroxymethylidene)-1,4-dioxaspiro[4.5]decan-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYTFNTGDQSFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=CO)C1=O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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